molecular formula C8H13NOS B2853870 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine CAS No. 1250280-25-1

2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine

Cat. No.: B2853870
CAS No.: 1250280-25-1
M. Wt: 171.26
InChI Key: FZKASFRABXBYQT-UHFFFAOYSA-N
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Description

2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 5-methylthiophene moiety, a heterocyclic scaffold widely recognized for its diverse therapeutic potential. Thiophene derivatives have been extensively reported in scientific literature to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antioxidant properties . This makes them valuable precursors and intermediates in the synthesis of novel structural prototypes for pharmacological investigation . The compound features a primary amine functional group, which enhances its utility as a versatile building block for the synthesis of more complex molecules, such as Schiff bases, amides, and other nitrogen-containing derivatives. The integration of the thiophene ring, known for its role in bioisosterism, can influence the molecule's electronic distribution, lipophilicity, and overall binding affinity to biological targets . Researchers can explore this compound as a key intermediate in developing potential inhibitors or as a core structure in combinatorial libraries. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methoxy-2-(5-methylthiophen-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-6-3-4-8(11-6)7(5-9)10-2/h3-4,7H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKASFRABXBYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylthiophene, which is commercially available.

    Methoxylation: The thiophene ring is methoxylated using methanol and a suitable catalyst under controlled conditions.

    Amination: The methoxylated intermediate is then subjected to amination using ethanamine in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The methoxy and amine groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations (e.g., halogenation, heterocycle replacement) and biological relevance . Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Evidence Source
2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine Thiophene (5-Me), methoxy 183.27* Intermediate for drug synthesis
2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine Thiophene (5-Cl), methoxy 191.68 Pharmaceutical intermediate
1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine Furan (5-Et) replaces thiophene 169.22 Solubility studies; potential ligand
2C-B-Fly (2-[8-bromo-2,3,6,7-tetrahydrobenzodifuran-4-yl]ethan-1-amine) Benzodifuran core, bromo substituent 284.15 Psychedelic activity (serotonergic effects)
Isotonitazene (Benzimidazole derivative) Benzimidazole core, nitro and ether groups 408.45 Potent opioid receptor agonist
1-(Pyridin-2-yl)ethan-1-amine Pyridine substituent 122.17 Chiral building block for pharmaceuticals

*Calculated based on formula C₈H₁₃NOS.

Key Comparisons

Synthetic Pathways The synthesis of 2-methoxy-2-(heteroaryl)ethan-1-amine derivatives often employs reductive amination or borohydride reduction (e.g., sodium borohydride in methanol for N-ethyl-1-(4-methoxyphenyl)propan-2-amine ). Similar methods may apply to the target compound. Fluorinated indole derivatives (e.g., compounds 34–42 in ) highlight the utility of coupling reactions with dimethoxy-tetrahydroisoquinoline, suggesting adaptability for functionalizing the ethanamine backbone.

Biological Relevance Psychedelic Analogs: 2C-B-Fly shares a β-aminoethyl scaffold but incorporates a benzodifuran ring, demonstrating how core heterocycle modifications dictate serotonergic receptor engagement. Opioid Activity: Isotonitazene illustrates that benzimidazole substitution (vs. thiophene) shifts activity toward µ-opioid receptor agonism, emphasizing the role of aromatic systems in target specificity.

Crystallographic and Computational Studies

  • SHELX software (e.g., SHELXL ) is widely used for refining crystal structures of similar small molecules, suggesting applicability for resolving the target compound’s stereoelectronic properties.

Research Findings and Implications

  • Pharmacological Potential: While direct data on this compound are sparse, its structural resemblance to 2C psychedelics and isotonitazene implies possible CNS activity. Further in vitro receptor binding assays are warranted.
  • Synthetic Optimization : Evidence from fluorinated indole synthesis supports the feasibility of introducing electron-withdrawing groups (e.g., halogens) to modulate the compound’s reactivity.
  • Safety and Regulation : Analogous compounds like isotonitazene are regulated due to high potency, underscoring the need for early toxicity profiling of the target molecule.

Biological Activity

2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine is a complex organic compound with a molecular formula of C10H13NOS and a molecular weight of approximately 197.28 g/mol. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The structural features of this compound, including the methoxy group, amine functionality, and thiophene ring, suggest potential interactions with various biological targets. This article reviews the biological activity of this compound based on available literature, highlighting its therapeutic potential and mechanisms of action.

Structural Characteristics

The structure of this compound includes:

  • Methoxy Group : Enhances solubility and may improve bioavailability.
  • Amine Group : Potential for hydrogen bonding and interaction with biological receptors.
  • Thiophene Ring : Provides stability and can participate in π-stacking interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The unique electronic properties imparted by the thiophene ring enhance its binding affinity to these targets, potentially modulating their activity. For instance, the compound may act as an inhibitor or activator depending on the target enzyme's nature.

Antimicrobial Activity

Thiophene derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains:

CompoundActivityTarget Organisms
1Anti-inflammatoryBacillus subtilis, Escherichia coli
2Serotonin antagonistAlzheimer's disease treatment
3Anticancer agentVarious cancer cell lines
4Antiatherosclerotic agentCardiovascular diseases

The presence of the methyl group on the thiophene ring appears to enhance the antimicrobial efficacy of these compounds, making them candidates for further development in medicinal chemistry .

Neuropharmacological Effects

Some studies suggest that thiophene derivatives can influence neurotransmitter systems. For example, compounds structurally related to this compound have shown inhibitory effects on monoamine oxidases (MAOs), which are critical in regulating neurotransmitter levels in the brain. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated various thiophene derivatives for their antibacterial properties using disk diffusion methods against Staphylococcus aureus and E. coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, demonstrating significant antimicrobial activity .
  • Neuroprotective Effects : A series of experiments assessed the neuroprotective potential of thiophene derivatives in cellular models exposed to oxidative stress. Compounds were found to reduce cell death significantly, suggesting their role as antioxidants and potential therapeutic agents for neurodegenerative conditions .

Q & A

Basic: What are the optimal synthetic routes for 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine, and how can purity be ensured?

Methodological Answer:
The compound is synthesized via reductive amination using 5-methylthiophen-2-carbaldehyde and methoxyamine. Key steps include:

  • Reaction Conditions: Use NaBH₃CN or LiAlH₄ as reducing agents in ethanol/methanol under reflux (60–80°C) for 6–12 hours .
  • Purification: Chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol ensures >95% purity. Monitor by TLC and HPLC with UV detection at 254 nm .
  • Yield Optimization: Adjust stoichiometry (1:1.2 aldehyde:amine ratio) and inert atmosphere (N₂/Ar) to suppress side reactions like over-reduction .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement: Apply SHELXL’s twin refinement for pseudo-merohedral twinning. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis to confirm hydrogen bonding (e.g., amine-methoxy interactions) .
  • Contradictions: Discrepancies in bond angles (e.g., thiophene C-S-C vs. methoxy O-C-C) are resolved via charge-density modeling .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR: ¹H NMR (DMSO-d₆) shows key signals: δ 6.75–6.85 (thiophene-H), δ 3.25 (methoxy-OCH₃), δ 2.15 (CH₃ on thiophene). ¹³C NMR confirms amine (δ 40–45 ppm) and methoxy (δ 55 ppm) groups .
  • Mass Spectrometry: ESI-MS ([M+H]⁺ at m/z 212.1) and HRMS validate molecular weight (calc. 212.09) .
  • IR: Stretching bands at 3350 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O-C), and 750 cm⁻¹ (thiophene ring) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Conflicting results (e.g., variable IC₅₀ values in enzyme assays) require:

  • Dose-Response Validation: Test across 5–10 concentrations (1 nM–100 µM) in triplicate, using positive controls (e.g., known inhibitors) .
  • Off-Target Screening: Use proteome-wide microarrays to rule out non-specific binding .
  • Orthogonal Assays: Combine enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assay) to confirm mechanistic specificity .

Basic: What functional groups dominate the compound’s reactivity?

Methodological Answer:

  • Thiophene Ring: Electrophilic substitution (e.g., bromination at C3/C4 positions) via NBS in DMF .
  • Methoxy Group: Demethylation with BBr₃ yields hydroxyl derivatives for SAR studies .
  • Primary Amine: Acylation (acetic anhydride) or Schiff base formation (aromatic aldehydes) generates derivatives with enhanced solubility or targeting .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with receptor structures (PDB: e.g., 5T3A for kinase targets). Prioritize poses with H-bonds between the amine and Asp86 or methoxy and Tyr181 .
  • MD Simulations: Run 100 ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore Mapping: Identify critical features (amine, methoxy, thiophene) using LigandScout to guide analog design .

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